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Executive Summary
Dalazatide (formerly ShK-186) is a selective, high-potency peptide inhibitor of the voltage-

gated potassium channel Kv1.3. This channel is predominantly expressed on effector memory

T cells (TEM), a subset of T lymphocytes implicated in the pathogenesis of numerous

autoimmune diseases. By blocking Kv1.3, Dalazatide modulates the activity of these key

inflammatory cells, leading to a significant reduction in the production of pro-inflammatory

cytokines. This technical guide provides an in-depth overview of the mechanism of action of

Dalazatide, quantitative data on its impact on cytokine production from clinical and ex vivo

studies, detailed experimental protocols for assessing its activity, and visualizations of the

relevant biological pathways and workflows.

Mechanism of Action: From Channel Blockade to
Cytokine Suppression
The activation of T lymphocytes, a critical event in the adaptive immune response, is highly

dependent on sustained intracellular calcium signaling. Upon engagement of the T cell receptor

(TCR), a signaling cascade is initiated that leads to the depletion of intracellular calcium stores

and the opening of calcium release-activated calcium (CRAC) channels in the plasma

membrane. The influx of extracellular calcium is essential for the activation of calcineurin, a

phosphatase that dephosphorylates the Nuclear Factor of Activated T cells (NFAT). Once
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dephosphorylated, NFAT translocates to the nucleus, where it acts as a key transcription factor

for a multitude of genes encoding pro-inflammatory cytokines, including Interferon-gamma

(IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-17 (IL-17).

The Kv1.3 potassium channel plays a crucial role in maintaining the electrochemical gradient

necessary for this sustained calcium influx. By facilitating potassium efflux, Kv1.3

hyperpolarizes the cell membrane, thereby providing the electrical driving force for calcium to

enter through the CRAC channels. Effector memory T cells are particularly reliant on Kv1.3 for

their activation, expressing high levels of this channel upon stimulation.

Dalazatide selectively binds to and blocks the pore of the Kv1.3 channel. This inhibition of

potassium efflux leads to membrane depolarization, which in turn reduces the driving force for

calcium entry through CRAC channels. The resulting decrease in intracellular calcium

concentration impairs the activation of the calcineurin-NFAT signaling pathway, ultimately

leading to reduced transcription of pro-inflammatory cytokine genes and a dampening of the

inflammatory response mediated by effector memory T cells.

Figure 1: Dalazatide's Mechanism of Action on T-Cell Signaling.

Quantitative Data on Cytokine Inhibition
Clinical and ex vivo studies have demonstrated Dalazatide's ability to reduce the production of

key pro-inflammatory cytokines in various autoimmune disease contexts. The following tables

summarize the available quantitative data.

Table 1: Ex Vivo Cytokine Inhibition in Pediatric
Systemic Lupus Erythematosus (SLE)
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Cytokine T-Cell Subset
Dalazatide
Concentration

Mean Inhibition (%)

TNF-α
CD4+ TEM

(CCR7lowCD45RO+)
10 pM - 1 nM 33 - 43%

IFN-γ
CD4+ TEM

(CCR7lowCD45RO+)
10 pM - 1 nM 33 - 55%

IL-17
CD4+ TEM

(CCR7lowCD45RO+)
10 pM - 1 nM 28 - 53%

Data from an ex vivo

study on peripheral

blood from pediatric

SLE patients.[1]

Table 2: Ex Vivo Cytokine Inhibition in Granulomatosis
with Polyangiitis (GPA)
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Cytokine Cell Type
Dalazatide (ShK-
186) Treatment

Effect

IFN-γ CD4+ T Helper Cells In vitro pre-incubation
Reduced expression

level

TNF-α CD4+ T Helper Cells In vitro pre-incubation
Reduced expression

level

IL-4 CD4+ T Helper Cells In vitro pre-incubation
Reduced expression

level

IL-17 CD4+ T Helper Cells In vitro pre-incubation
Reduced expression

level

IL-21 CD4+ T Helper Cells In vitro pre-incubation
Reduced expression

level

This study

demonstrated that

Dalazatide treatment

reduced the

production of pro-

inflammatory

cytokines to levels

seen in healthy

controls and that the

effect was

predominant in CD4+

TEM cells.

Table 3: Reduction of Plasma Inflammatory Mediators in
Plaque Psoriasis (Phase 1b Trial)
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Inflammatory
Mediator

Dalazatide
Dose

Day of
Measurement

Mean %
Change from
Baseline

P-value

sIL-2R 60 mcg Day 32 -15% < 0.01

MIP-1β 60 mcg Day 32 -20% < 0.01

IL-8 60 mcg Day 32 -18% < 0.01

IP-10 60 mcg Day 32 -25% < 0.01

MCP-1 60 mcg Day 32 -10% < 0.01

Data from a

randomized,

double-blind,

placebo-

controlled Phase

1b clinical trial in

patients with

active plaque

psoriasis.[2]

Experimental Protocols
The following protocols provide a detailed methodology for assessing the impact of Dalazatide
on cytokine production by peripheral blood mononuclear cells (PBMCs) using intracellular

cytokine staining and flow cytometry. This is a representative protocol synthesized from

published studies.

Isolation of Peripheral Blood Mononuclear Cells
(PBMCs)

Blood Collection: Collect whole blood from subjects in heparinized tubes.

Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
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Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque PLUS

density gradient medium in a conical centrifuge tube.

Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

PBMC Collection: Aspirate the buffy coat layer containing the PBMCs.

Washing: Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10

minutes.

Cell Counting and Viability: Resuspend the cell pellet in complete RPMI-1640 medium and

perform a cell count and viability assessment using a hemocytometer and trypan blue

exclusion.

Ex Vivo Stimulation and Dalazatide Treatment
Cell Plating: Plate the isolated PBMCs in a 96-well round-bottom plate at a density of 1 x 106

cells per well in complete RPMI-1640 medium.

Dalazatide Pre-incubation: Add Dalazatide at the desired final concentrations (e.g., 10 pM,

100 pM, 1 nM) or vehicle control to the respective wells. Incubate for 1 hour at 37°C in a 5%

CO2 incubator.

Cellular Stimulation: Stimulate the cells by adding a cocktail of phorbol 12-myristate 13-

acetate (PMA) at 50 ng/mL and ionomycin at 1 µg/mL. Include an unstimulated control well.

Protein Transport Inhibition: Concurrently, add a protein transport inhibitor, such as Brefeldin

A (10 µg/mL) or Monensin (2 µM), to all wells to block cytokine secretion and promote

intracellular accumulation.

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

Intracellular Cytokine Staining and Flow Cytometry
Surface Staining:

Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
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Incubate the cells with a cocktail of fluorescently conjugated antibodies against cell

surface markers (e.g., CD3, CD4, CD8, CD45RO, CCR7) for 30 minutes at 4°C in the

dark.

Wash the cells twice with FACS buffer.

Fixation and Permeabilization:

Resuspend the cells in a fixation/permeabilization solution (e.g., Cytofix/Cytoperm™) and

incubate for 20 minutes at 4°C.

Wash the cells with a permeabilization/wash buffer.

Intracellular Staining:

Incubate the permeabilized cells with a cocktail of fluorescently conjugated antibodies

against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-17A) for 30 minutes at

4°C in the dark.

Wash the cells twice with permeabilization/wash buffer.

Data Acquisition:

Resuspend the final cell pellet in FACS buffer.

Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the

chosen fluorochromes. Collect a sufficient number of events (e.g., 100,000-500,000) for

robust statistical analysis.

Data Analysis:

Use flow cytometry analysis software to gate on the lymphocyte population, followed by

gating on specific T-cell subsets (e.g., CD4+ TEM cells).

Quantify the percentage of cells expressing each cytokine within the defined T-cell subsets

for each treatment condition.
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Figure 2: Experimental Workflow for Cytokine Analysis.
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Logical Relationships and Therapeutic Rationale
The therapeutic strategy behind Dalazatide is based on the selective targeting of a key cell

type driving autoimmune pathology while leaving other components of the immune system

largely intact. This approach offers the potential for a more favorable safety profile compared to

broad-spectrum immunosuppressants.
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Figure 3: Logical Flow of Dalazatide's Therapeutic Action.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b12777948?utm_src=pdf-body
https://www.benchchem.com/product/b12777948?utm_src=pdf-body-img
https://www.benchchem.com/product/b12777948?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12777948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dalazatide represents a targeted immunomodulatory therapy with a well-defined mechanism of

action. By selectively inhibiting the Kv1.3 potassium channel on pathogenic effector memory T

cells, Dalazatide effectively reduces the production of key pro-inflammatory cytokines. The

quantitative data from both ex vivo and clinical studies support this conclusion. The provided

experimental protocols offer a framework for further research into the immunomodulatory

effects of Dalazatide and other Kv1.3 inhibitors. The targeted nature of Dalazatide holds

promise for the treatment of a range of T-cell-mediated autoimmune diseases, with the

potential for a favorable safety profile compared to broader immunosuppressive agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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